2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
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Overview
Description
2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a dioxopyrrolidinyl group, and a thionicotinic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxypyrrolidine derivatives.
Substitution: The thionicotinic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxypyrrolidine derivatives, and various substituted nicotinic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dioxopyrrolidinyl group can interact with hydrophobic pockets. The thionicotinic acid moiety can participate in redox reactions, modulating the activity of target proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)pyridine
- 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)quinoline
Uniqueness
What sets 2-((1-(4-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nicotinic acid moiety, in particular, enhances its potential for therapeutic applications due to its ability to interact with nicotinic receptors and other biological targets .
Properties
IUPAC Name |
2-[1-(4-hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c19-10-5-3-9(4-6-10)18-13(20)8-12(15(18)21)24-14-11(16(22)23)2-1-7-17-14/h1-7,12,19H,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCMLBJLMROVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)SC3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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